molecular formula C17H14O3 B14331146 4-(4-methoxyphenyl)-3-phenyl-5H-furan-2-one CAS No. 110836-03-8

4-(4-methoxyphenyl)-3-phenyl-5H-furan-2-one

Katalognummer: B14331146
CAS-Nummer: 110836-03-8
Molekulargewicht: 266.29 g/mol
InChI-Schlüssel: TVDQYUXHVNFJPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Methoxyphenyl)-3-phenyl-5H-furan-2-one is an organic compound that belongs to the class of furanones It is characterized by a furan ring substituted with a methoxyphenyl group and a phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-3-phenyl-5H-furan-2-one can be achieved through several methods. One common approach involves the aldol condensation reaction. For instance, the reaction between p-anisaldehyde and acetophenone in the presence of a base such as potassium hydroxide can yield the desired furanone . The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the furan ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Methoxyphenyl)-3-phenyl-5H-furan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

4-(4-Methoxyphenyl)-3-phenyl-5H-furan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-(4-methoxyphenyl)-3-phenyl-5H-furan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(4-Methoxyphenyl)-3-phenyl-5H-furan-2-one is unique due to its furanone structure, which imparts specific chemical and biological properties

Eigenschaften

CAS-Nummer

110836-03-8

Molekularformel

C17H14O3

Molekulargewicht

266.29 g/mol

IUPAC-Name

3-(4-methoxyphenyl)-4-phenyl-2H-furan-5-one

InChI

InChI=1S/C17H14O3/c1-19-14-9-7-12(8-10-14)15-11-20-17(18)16(15)13-5-3-2-4-6-13/h2-10H,11H2,1H3

InChI-Schlüssel

TVDQYUXHVNFJPQ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C2=C(C(=O)OC2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.